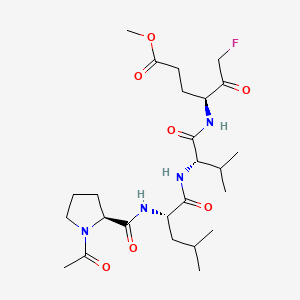

Ac-PLVE-FMK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C25H41FN4O7 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

methyl (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-6-fluoro-5-oxohexanoate |

InChI |

InChI=1S/C25H41FN4O7/c1-14(2)12-18(28-24(35)19-8-7-11-30(19)16(5)31)23(34)29-22(15(3)4)25(36)27-17(20(32)13-26)9-10-21(33)37-6/h14-15,17-19,22H,7-13H2,1-6H3,(H,27,36)(H,28,35)(H,29,34)/t17-,18-,19-,22-/m0/s1 |

InChI Key |

IFDBYWWLFGYDSR-OZIGNCPNSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)OC)C(=O)CF)NC(=O)[C@@H]1CCCN1C(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)C1CCCN1C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Ac-PLVE-FMK: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-PLVE-FMK is a tetrapeptidyl mono-fluoromethyl ketone (m-FMK) designed as an inhibitor of cysteine cathepsins. Emerging research has identified its potential in targeting pathological processes where these proteases are dysregulated, such as in certain cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data on related compounds, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

Mechanism of Action: Irreversible Covalent Inhibition

This compound functions as an irreversible inhibitor of cysteine cathepsins, with a notable activity against cathepsin L.[1] The core of its inhibitory action lies in the fluoromethyl ketone (FMK) moiety. This electrophilic "warhead" targets the nucleophilic cysteine residue within the active site of the cathepsin enzyme.

The proposed mechanism, analogous to other well-characterized FMK-based inhibitors like Z-VAD-FMK, involves a two-step process:

-

Initial Binding: The peptide sequence (Ac-PLVE) of the inhibitor directs it to the active site of the target cathepsin, where it forms a reversible hemithioacetal with the active site cysteine.

-

Irreversible Covalent Modification: This initial complex then undergoes an irreversible chemical reaction, resulting in the formation of a stable covalent bond between the inhibitor and the enzyme. This effectively and permanently inactivates the catalytic activity of the cathepsin.

This irreversible binding makes this compound a potent tool for studying the physiological and pathological roles of its target proteases.

Target Profile: Cysteine Cathepsins

This compound has been specifically identified as an inhibitor of cysteine cathepsins, with demonstrated activity against cathepsin L and cathepsin S.[1] Cathepsin L is a lysosomal protease that is frequently overexpressed in various cancers and is implicated in tumor progression, invasion, and metastasis through the degradation of extracellular matrix components and modulation of key signaling pathways.

Quantitative Data on Cathepsin L Inhibitors

| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Notes |

| VBY-825 | Cathepsin B, L, S, V | 0.25 (Cathepsin L) | 0.5 and 3.3 (cellular Cathepsin L) | A reversible inhibitor.[2] |

| SID 26681509 | Cathepsin L | 56 | A potent, reversible, and selective inhibitor.[3][4] | |

| Z-FF-FMK | Cathepsin L | A selective, irreversible inhibitor.[4] | ||

| MDL28170 | Cathepsin L | 2.5 | A potent inhibitor of cathepsin L activity.[5] | |

| Cathepsin Inhibitor 1 | Cathepsin L, L2, S, K, B | pIC50 = 7.9 (Cathepsin L) | A broad-spectrum cathepsin inhibitor.[4] | |

| Ac-VLPE-FMK | Cathepsin B, L | A tetrapeptidyl mono-fluoromethyl ketone inhibitor.[3] |

Signaling Pathways

The inhibition of cathepsin L by this compound can impact multiple signaling pathways involved in cancer progression and apoptosis.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound. Specific parameters may require optimization based on the experimental setup.

In Vitro Cathepsin L Inhibition Assay

Objective: To determine the IC50 value of this compound for cathepsin L.

Materials:

-

Recombinant human cathepsin L

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Cathepsin L substrate (e.g., Z-FR-AMC)

-

This compound

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in assay buffer to create a range of concentrations.

-

In a 96-well plate, add the diluted this compound solutions.

-

Add a solution of recombinant cathepsin L to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Z-FR-AMC to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm) over time.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to cathepsin L in a cellular context.

Materials:

-

Cancer cell line expressing cathepsin L (e.g., A549, MCF-7)

-

This compound

-

Cell lysis buffer

-

Equipment for SDS-PAGE and Western blotting

-

Anti-cathepsin L antibody

Procedure:

-

Treat cultured cells with either vehicle (DMSO) or this compound for a specified time.

-

Harvest and lyse the cells.

-

Divide the cell lysates into aliquots and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

-

Centrifuge the heated lysates to pellet the aggregated proteins.

-

Collect the supernatants containing the soluble proteins.

-

Analyze the amount of soluble cathepsin L in each sample by Western blotting.

-

A shift in the melting curve of cathepsin L in the presence of this compound compared to the vehicle control indicates direct target engagement.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

Objective: To assess the effect of this compound on cancer cell invasion.

Materials:

-

Invasive cancer cell line

-

Boyden chamber inserts with a porous membrane coated with Matrigel

-

Cell culture medium with and without chemoattractant (e.g., FBS)

-

This compound

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Pre-treat cancer cells with various concentrations of this compound or vehicle for 24 hours.

-

Seed the pre-treated cells in the upper chamber of the Boyden chamber inserts in a serum-free medium.

-

Fill the lower chamber with a medium containing a chemoattractant.

-

Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).

-

Remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in multiple fields of view under a microscope.

-

Compare the number of invading cells in the this compound-treated groups to the vehicle control.

Conclusion

This compound is a valuable research tool for investigating the roles of cysteine cathepsins, particularly cathepsin L, in health and disease. Its mechanism as an irreversible covalent inhibitor provides potent and sustained target inactivation. Understanding its impact on cellular signaling pathways, such as those governing cancer cell invasion and apoptosis, is crucial for its potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other similar inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. Inhibitors of cathepsin L prevent severe acute respiratory syndrome coronavirus entry - PMC [pmc.ncbi.nlm.nih.gov]

Antitumor Properties of Ac-PLVE-FMK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-PLVE-FMK (acetyl-prolyl-leucyl-valyl-glutamyl-fluoromethylketone) is a synthetic tetrapeptide that functions as an irreversible inhibitor of cysteine cathepsins, with a notable affinity for cathepsin L. Emerging research has highlighted its potential as an antitumor agent, particularly in the context of renal cell carcinoma. This technical guide provides a comprehensive overview of the current understanding of this compound's antitumor properties, including its mechanism of action, available quantitative data on its effects on cancer cell viability, and detailed experimental protocols for its study. The information presented herein is intended to support further research and development of this compound as a potential cancer therapeutic.

Introduction

Cysteine cathepsins are a family of lysosomal proteases that play a crucial role in protein turnover and degradation.[1] In the tumor microenvironment, their dysregulation, often involving overexpression and secretion, is implicated in various aspects of cancer progression, including tumor growth, invasion, and metastasis.[2] This makes them attractive targets for anticancer drug development. This compound has been designed as a specific inhibitor of these proteases, showing promise in preclinical studies.[1][3] Its working mechanism is believed to be analogous to other well-known irreversible cysteine protease inhibitors like Z-VAD-FMK.[4][5]

Mechanism of Action

This compound exerts its antitumor effects primarily through the irreversible inhibition of cysteine cathepsins. The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the active site of these proteases, leading to their inactivation.[4] Docking studies have suggested that this compound effectively binds to the active sites of cathepsin B and cathepsin L.[3] The inhibition of these proteases within cancer cells is thought to disrupt key pathological processes.

Proposed Signaling Pathway

The precise downstream signaling cascade following cathepsin L inhibition by this compound is still under investigation. However, based on the known functions of cathepsin L in cancer, a proposed pathway can be outlined. Inhibition of cathepsin L is expected to interfere with the degradation of extracellular matrix components, thereby reducing cell invasion and metastasis. Internally, it may affect protein turnover and lysosomal function, potentially leading to the induction of apoptosis. The similarity in the working mechanism to Z-VAD-FMK, a pan-caspase inhibitor, suggests a potential link to the caspase-mediated apoptotic pathway.[4][6]

References

- 1. Cysteine Cathepsins Inhibition Affects Their Expression and Human Renal Cancer Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi-res.com [mdpi-res.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective activation of caspases during apoptotic induction in HL-60 cells. Effects Of a tetrapeptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ac-PLVE-FMK and Pan-Caspase Inhibitors: A Comparative Analysis for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Ac-PLVE-FMK and pan-caspase inhibitors, two classes of molecules with significant implications in the study of cell death and inflammation. This document outlines their mechanisms of action, selectivity, and provides detailed experimental protocols for their evaluation, enabling researchers to make informed decisions in their experimental designs.

Introduction: Targeting Proteases in Cell Death and Inflammation

Programmed cell death and inflammation are fundamental biological processes tightly regulated by specific families of proteases. Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis and play a key role in inflammatory responses through the activation of cytokines. Pan-caspase inhibitors, by broadly targeting multiple caspases, have become invaluable tools for studying these pathways.

In contrast, other protease families, such as cathepsins, are also implicated in cell death pathways, which can be either caspase-dependent or independent. This compound has been identified as a peptide-based inhibitor primarily targeting cysteine cathepsins. This guide will delve into the distinct and overlapping roles of these two classes of inhibitors.

Pan-Caspase Inhibitors: Broad-Spectrum Blockade of Apoptosis and Inflammation

Pan-caspase inhibitors are synthetic molecules designed to inhibit the activity of a wide range of caspases. They typically feature a peptide recognition sequence and an irreversible reactive group, such as a fluoromethylketone (FMK), which covalently binds to the active site of caspases.

Mechanism of Action

Pan-caspase inhibitors function by mimicking the natural substrates of caspases. The peptide portion of the inhibitor directs it to the active site of the caspase, where the FMK group forms a covalent bond with the catalytic cysteine residue, thereby irreversibly inactivating the enzyme. This broad inhibition of caspases effectively blocks the downstream signaling cascades of both intrinsic and extrinsic apoptosis, as well as the processing of pro-inflammatory cytokines. Z-VAD-FMK, for example, is a cell-permeable pan-caspase inhibitor that irreversibly binds to the catalytic site of multiple caspases.[1] By inhibiting a wide array of caspases, Z-VAD-FMK can obstruct various biological processes, including inflammasome activation and the induction of apoptosis, which leads to enhanced cell survival in many different cell types.[1]

Quantitative Data: Inhibitory Profile of Common Pan-Caspase Inhibitors

The efficacy and selectivity of pan-caspase inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) against a panel of recombinant caspases. Below is a summary of reported IC50 values for several widely used pan-caspase inhibitors.

| Inhibitor | Caspase-1 | Caspase-3 | Caspase-7 | Caspase-8 | Caspase-9 | Reference(s) |

| Z-VAD-FMK | 0.0015 - 5.8 mM (in vitro) | Potent inhibition | Potent inhibition | Potent inhibition | Potent inhibition | [2] |

| Q-VD-OPh | 25 - 400 nM | 25 - 400 nM | 48 nM | 25 - 400 nM | 25 - 400 nM | [3][4][5][6][7] |

| Boc-D-FMK | - | - | - | - | - | [8] |

Note: IC50 values can vary depending on the assay conditions. The broad range for Z-VAD-FMK reflects its wide use and reporting across various studies.

Signaling Pathways Targeted by Pan-Caspase Inhibitors

Pan-caspase inhibitors intercept key signaling pathways involved in apoptosis and inflammation.

// Nodes Extrinsic_Stimuli [label="Extrinsic Stimuli\n(e.g., FasL, TNF-α)", fillcolor="#FBBC05", fontcolor="#202124"]; Death_Receptors [label="Death Receptors\n(e.g., Fas, TNFR1)", fillcolor="#FBBC05", fontcolor="#202124"]; DISC [label="DISC Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Procaspase8 [label="Pro-caspase-8", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Intrinsic_Stimuli [label="Intrinsic Stimuli\n(e.g., DNA damage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosome [label="Apoptosome\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Procaspase9 [label="Pro-caspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Procaspase3_7 [label="Pro-caspase-3, -7", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3_7 [label="Caspase-3, -7", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=1.5, height=0.8];

Pan_Caspase_Inhibitors [label="Pan-Caspase\nInhibitors", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF", width=1.5, height=0.8];

// Edges Extrinsic_Stimuli -> Death_Receptors [color="#FBBC05"]; Death_Receptors -> DISC [color="#FBBC05"]; DISC -> Procaspase8 [color="#FBBC05"]; Procaspase8 -> Caspase8 [color="#EA4335"];

Intrinsic_Stimuli -> Mitochondria [color="#4285F4"]; Mitochondria -> Cytochrome_c [color="#4285F4"]; Cytochrome_c -> Apoptosome [color="#4285F4"]; Apoptosome -> Procaspase9 [color="#4285F4"]; Procaspase9 -> Caspase9 [color="#EA4335"];

Caspase8 -> Procaspase3_7 [color="#EA4335"]; Caspase9 -> Procaspase3_7 [color="#EA4335"]; Procaspase3_7 -> Caspase3_7 [color="#EA4335"];

Caspase3_7 -> Apoptosis [color="#34A853"];

Pan_Caspase_Inhibitors -> Caspase8 [arrowhead=tee, color="#5F6368", style=dashed]; Pan_Caspase_Inhibitors -> Caspase9 [arrowhead=tee, color="#5F6368", style=dashed]; Pan_Caspase_Inhibitors -> Caspase3_7 [arrowhead=tee, color="#5F6368", style=dashed]; }

// Nodes PAMPs_DAMPs [label="PAMPs / DAMPs", fillcolor="#FBBC05", fontcolor="#202124"]; PRR [label="Pattern Recognition\nReceptor (e.g., NLRP3)", fillcolor="#FBBC05", fontcolor="#202124"]; ASC [label="ASC Adaptor", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammasome [label="Inflammasome Assembly", fillcolor="#FBBC05", fontcolor="#202124"];

Procaspase1 [label="Pro-caspase-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase1 [label="Active Caspase-1", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Pro_IL1b [label="Pro-IL-1β", fillcolor="#F1F3F4", fontcolor="#202124"]; IL1b [label="Mature IL-1β", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Pro_IL18 [label="Pro-IL-18", fillcolor="#F1F3F4", fontcolor="#202124"]; IL18 [label="Mature IL-18", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Inflammation [label="Inflammation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=1.5, height=0.8];

Pan_Caspase_Inhibitors [label="Pan-Caspase\nInhibitors", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF", width=1.5, height=0.8];

// Edges PAMPs_DAMPs -> PRR [color="#FBBC05"]; PRR -> ASC [color="#FBBC05"]; ASC -> Inflammasome [color="#FBBC05"]; Inflammasome -> Procaspase1 [color="#FBBC05"]; Procaspase1 -> Caspase1 [color="#EA4335"];

Caspase1 -> Pro_IL1b [label="Cleavage", color="#EA4335"]; Pro_IL1b -> IL1b [color="#4285F4"];

Caspase1 -> Pro_IL18 [label="Cleavage", color="#EA4335"]; Pro_IL18 -> IL18 [color="#4285F4"];

IL1b -> Inflammation [color="#34A853"]; IL18 -> Inflammation [color="#34A853"];

Pan_Caspase_Inhibitors -> Caspase1 [arrowhead=tee, color="#5F6368", style=dashed]; }

This compound: A Cathepsin-Targeted Inhibitor

This compound is a peptide-based inhibitor with a fluoromethylketone warhead, structurally reminiscent of some caspase inhibitors. However, current research indicates that its primary targets are cysteine cathepsins, particularly cathepsin L.

Mechanism of Action and Selectivity

This compound was designed to target cysteine cathepsins and has been shown to inhibit cathepsin L activity in human renal cancer cell lines, leading to anti-tumor effects.[9] Its mechanism of action is presumed to be similar to other FMK-containing inhibitors, involving irreversible covalent modification of the active site cysteine of the target protease.

Quantitative Data: Cathepsin Inhibition Profile

Quantitative data for this compound primarily focuses on its activity against cathepsins.

| Inhibitor | Target | Potency | pH Dependence | Reference(s) |

| This compound | Cathepsin L | High affinity | Activity is pH-dependent, with inactivation rates increasing with pH.[10] | [9][10] |

| This compound | Cathepsin S | - | Inactivates in preincubation medium.[10] | [10] |

Note: Specific IC50 or Ki values for this compound against caspases are not widely reported, highlighting its primary characterization as a cathepsin inhibitor.

Signaling Pathways Potentially Modulated by this compound

The primary targeting of cathepsins by this compound suggests its involvement in alternative cell death pathways that may be independent of direct caspase activation.

// Nodes Cellular_Stress [label="Cellular Stress", fillcolor="#FBBC05", fontcolor="#202124"]; Lysosome [label="Lysosome", fillcolor="#FBBC05", fontcolor="#202124"]; Cathepsins [label="Cathepsin Release\n(e.g., Cathepsin L)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Downstream_Targets [label="Downstream Targets\n(e.g., Bid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Caspase_Independent_Death [label="Caspase-Independent\nCell Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2, height=0.8];

Ac_PLVE_FMK [label="this compound", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF", width=1.5, height=0.8];

// Edges Cellular_Stress -> Lysosome [color="#FBBC05"]; Lysosome -> Cathepsins [color="#EA4335"]; Cathepsins -> Downstream_Targets [color="#EA4335"]; Downstream_Targets -> Mitochondria [color="#4285F4"]; Mitochondria -> Caspase_Independent_Death [color="#34A853"];

Ac_PLVE_FMK -> Cathepsins [arrowhead=tee, color="#5F6368", style=dashed]; }

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate and compare the effects of this compound and pan-caspase inhibitors.

In Vitro Caspase Activity Assay (Fluorometric)

This protocol is for measuring the activity of specific caspases in the presence of inhibitors using a fluorogenic substrate.

-

Recombinant active caspases (e.g., Caspase-1, -3, -8, -9)

-

Caspase-specific fluorogenic substrates (e.g., Ac-YVAD-AFC for Caspase-1, Ac-DEVD-AFC for Caspase-3)

-

Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

-

Inhibitors: this compound, pan-caspase inhibitor (e.g., Z-VAD-FMK)

-

96-well black microplate

-

Fluorometric microplate reader

-

Prepare Reagents:

-

Dilute recombinant caspases to the working concentration in assay buffer.

-

Prepare serial dilutions of this compound and the pan-caspase inhibitor in assay buffer.

-

Prepare the fluorogenic substrate at the working concentration in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of assay buffer (blank), inhibitor dilutions, or vehicle control.

-

Add 25 µL of the diluted recombinant caspase to each well.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

-

Initiate Reaction:

-

Add 25 µL of the fluorogenic substrate to each well to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AFC: Ex/Em = 400/505 nm).

-

Measure the fluorescence kinetically over 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage (slope of the linear portion of the kinetic curve).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Cell-Based Caspase Activity Assay (FLICA)

This protocol uses a fluorescently labeled inhibitor of caspases (FLICA) to detect active caspaces in living cells by flow cytometry or fluorescence microscopy.

-

Cell line of interest

-

Cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Inhibitors: this compound, pan-caspase inhibitor (e.g., Z-VAD-FMK)

-

FLICA reagent (e.g., FAM-VAD-FMK for pan-caspase activity)

-

Wash buffer (e.g., PBS)

-

Flow cytometer or fluorescence microscope

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound, a pan-caspase inhibitor, or vehicle control for 1-2 hours.

-

Induce apoptosis by adding the apoptosis-inducing agent and incubate for the desired time. Include a non-induced control.

-

-

FLICA Staining:

-

Add the FLICA reagent directly to the cell culture medium at the recommended concentration.

-

Incubate the cells for 1-2 hours at 37°C, protected from light.

-

-

Washing:

-

For adherent cells, gently remove the medium and wash the cells twice with wash buffer.

-

For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in wash buffer. Repeat the wash step.

-

-

Analysis:

-

For flow cytometry, resuspend the cells in wash buffer and analyze on a flow cytometer using the appropriate laser and filter for the fluorophore (e.g., FITC channel for FAM).

-

For fluorescence microscopy, mount the cells on a slide and observe under a fluorescence microscope.

-

-

Data Interpretation:

-

Quantify the percentage of FLICA-positive cells or the mean fluorescence intensity to determine the level of caspase activity in each treatment group.

-

Conclusion: Differentiated Applications in Research

This guide highlights the fundamental differences between this compound and pan-caspase inhibitors. Pan-caspase inhibitors are well-established tools for the broad-spectrum inhibition of caspase-dependent apoptosis and inflammation. Their utility lies in their ability to dissect the role of the entire caspase family in various cellular processes.

This compound, on the other hand, is emerging as a more selective inhibitor of cathepsins. Its application is therefore more suited for investigating the role of these proteases in cell death, which may occur through caspase-independent mechanisms. The lack of significant caspase inhibition by this compound makes it a valuable tool to differentiate between caspase- and cathepsin-mediated cellular events.

For researchers in drug development and fundamental science, the choice between these inhibitors will depend on the specific biological question being addressed. Understanding their distinct mechanisms of action and selectivity profiles, as outlined in this guide, is paramount for the design of rigorous and informative experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Inflammasome - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. invivogen.com [invivogen.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

The Role of the Fluoromethylketone (FMK) Group in the Cysteine Protease Inhibitor Ac-PLVE-FMK: A Technical Guide

Executive Summary: Ac-PLVE-FMK (acetyl-Pro-Leu-Val-Glu-fluoromethylketone) is a potent and selective irreversible inhibitor of cysteine cathepsins, enzymes implicated in various pathologies including cancer. Its efficacy relies on a dual-component structure: a peptide backbone (Ac-PLVE) that provides specificity for the target enzyme, and a fluoromethylketone (FMK) group that acts as a reactive "warhead." This guide details the critical role of the FMK moiety, from its chemical reactivity to its mechanism of covalent modification and the experimental protocols used to characterize its function.

Introduction to Peptidyl Fluoromethyl Ketones (PFMKs)

Peptidyl fluoromethyl ketones (PFMKs) are a prominent class of protease inhibitors. Their general structure consists of a peptide sequence, which mimics the natural substrate of a target protease, and a C-terminal fluoromethylketone group. This combination allows for high selectivity and potent, often irreversible, inhibition. The insertion of one or more fluorine atoms adjacent to the ketone's carbonyl group significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles within an enzyme's active site.[1] This reactivity is central to their mechanism of action against cysteine and serine proteases.[1]

The Dual-Component Architecture of this compound

The inhibitory action of this compound is a result of the synergistic function of its two principal components: the peptide backbone and the FMK warhead.

The Ac-Pro-Leu-Val-Glu sequence is not arbitrary; it is designed to be recognized by the substrate-binding site of specific cysteine proteases, particularly cathepsin L.[2] This peptide sequence acts as a guidance system, docking the entire inhibitor molecule into the active site of the target enzyme with the correct orientation. This specificity ensures that the reactive FMK group is positioned precisely to interact with the catalytic residues of the intended cathepsin, minimizing off-target effects.

The core function of the FMK group is to act as an electrophilic trap for a nucleophilic residue in the enzyme's active site. For cysteine cathepsins, the key catalytic residue is a cysteine, which exists as a highly nucleophilic thiolate anion (-S⁻) under optimal pH conditions.[2][3]

The mechanism of inhibition proceeds as follows:

-

Electrophilic Activation: The highly electronegative fluorine atom on the methyl group withdraws electron density from the adjacent ketone. This inductive effect makes the carbonyl carbon exceptionally electrophilic and prone to nucleophilic attack.

-

Nucleophilic Attack: Once the this compound inhibitor is bound in the active site, the catalytic cysteine's thiolate anion attacks the electrophilic carbonyl carbon of the FMK group.

-

Covalent Bond Formation: This attack leads to the formation of a stable, irreversible covalent thioether bond between the inhibitor and the enzyme.[1] This process may occur through a direct SN2 displacement of the fluoride or via a two-step mechanism involving a thiohemiketal intermediate.[1]

This covalent modification permanently inactivates the enzyme, preventing it from processing its natural substrates.

Quantitative Analysis of Inhibition

Kinetic studies of this compound reveal important details about its interaction with target cathepsins. The inactivation process is pH-dependent, with a significant increase in the rate of inhibition at higher pH values (6.5-7.0) compared to acidic conditions (pH 4.6).[2][3] This is consistent with the requirement for the active site cysteine to be in its deprotonated, more nucleophilic thiolate form.[2][3]

While specific IC₅₀ or Kᵢ values for this compound are not consistently reported across publicly available literature, kinetic analysis has provided a comparative understanding of its effects on Cathepsin L and Cathepsin S.

| Parameter | Cathepsin L | Cathepsin S | pH Condition |

| Binding Affinity | Higher | Lower | pH 4.6 |

| Rate of Irreversible Modification | Slower | Faster | pH 4.6 |

| Overall Inactivation | Effective | Effective | Both pH 4.6 and 6.5-7.0 |

This table summarizes qualitative findings from kinetic studies.[2][3][4] Quantitative determination would require specific experimental readouts of parameters like kᵢₙₐ꜀ₜ and Kᵢ.

Experimental Protocols

Characterizing the inhibitory role of the FMK group in this compound involves a combination of in vitro enzymatic assays and cell-based studies.

This protocol determines the potency and kinetics of this compound against a purified cathepsin enzyme.

Objective: To measure the rate of inhibition of Cathepsin L by this compound.

Materials:

-

Purified recombinant human Cathepsin L[5]

-

This compound inhibitor

-

Fluorogenic cathepsin substrate (e.g., Ac-QLLR-AMC or Z-Phe-Arg-AMC)[2][6]

-

Assay Buffer (e.g., acetate or phosphate buffer at desired pH, containing DTT for enzyme activation)[5][7]

-

96-well black microplate[5]

-

Fluorescence microplate reader[5]

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare working solutions of Cathepsin L and the fluorogenic substrate.

-

Enzyme-Inhibitor Pre-incubation: Add the Cathepsin L solution to the wells of the microplate. Add the different concentrations of this compound to the respective wells. Include "no inhibitor" positive controls and "no enzyme" blank controls.[5] Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for the covalent reaction to proceed.[5][6]

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.[5]

-

Kinetic Measurement: Immediately place the plate in a fluorescence reader set to the appropriate excitation/emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC-based substrates).[5] Monitor the increase in fluorescence over time.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) for each inhibitor concentration. Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[8] Further kinetic analysis can be performed to determine the second-order rate constant of inactivation (kᵢₙₐ꜀ₜ/Kᵢ).

This protocol assesses the biological effect of this compound in a relevant cellular context, such as in cancer cells where cathepsins are often dysregulated.

Objective: To determine the effect of this compound on the viability of renal cancer cells.

Materials:

-

Human renal cancer cell lines (e.g., 786-P, A498)[2]

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Vehicle control (e.g., DMSO)

Methodology:

-

Cell Seeding: Plate renal cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle-only controls.

-

Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the appropriate signal (absorbance or luminescence).

-

Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the EC₅₀ value.

Conclusion

The fluoromethylketone (FMK) group is the indispensable reactive component of the this compound inhibitor. While the peptide backbone ensures the inhibitor is selectively delivered to the active site of target cysteine cathepsins, it is the unique chemical properties of the FMK "warhead" that enable the irreversible covalent modification of the catalytic cysteine residue. This mechanism of permanent inactivation makes this compound and other PFMKs highly potent tools for research and potential therapeutic agents for diseases driven by aberrant protease activity.

References

- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic Characterization of Inhibition of Cathepsins L and S by Peptides With Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Ac-PLVE-FMK: A Cysteine Cathepsin Inhibitor for Renal Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Acetyl-Prolyl-Leucyl-Valyl-Glutamyl-Fluoromethylketone (Ac-PLVE-FMK), a promising tetrapeptidyl mono-fluoromethyl ketone inhibitor of cysteine cathepsins. This document details the scientific rationale behind its design, its inhibitory activity, and its effects on renal cancer cell biology, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Introduction: The Rationale for Targeting Cysteine Cathepsins in Renal Cancer

Cysteine cathepsins are a family of lysosomal proteases that play a crucial role in protein turnover and degradation.[1][2] In the context of cancer, particularly renal cell carcinoma, the expression and activity of certain cathepsins, such as Cathepsin B and L, are frequently dysregulated.[1][3] This aberrant activity contributes to key processes in tumor progression, including invasion, metastasis, and angiogenesis, making them attractive therapeutic targets.[2] this compound was engineered as a specific inhibitor of these proteases to explore the therapeutic potential of targeting cysteine cathepsins in renal cancer.[1][3]

This compound: Design and Inhibitory Mechanism

This compound is a synthetic tetrapeptide covalently modified with a fluoromethylketone (FMK) warhead. This design is based on the substrate specificity of papain-like cysteine proteases. The peptide sequence (Pro-Leu-Val-Glu) directs the inhibitor to the active site of target cathepsins, where the electrophilic FMK group forms an irreversible covalent bond with the catalytic cysteine residue, thereby inactivating the enzyme.[4] This mechanism of action is analogous to other well-characterized FMK-based protease inhibitors.

Quantitative Analysis of Inhibitory Activity

Biochemical assays have confirmed the inhibitory properties of this compound against cysteine cathepsins B and L.[1][3][5] The inhibitory potency is a critical parameter for evaluating the potential of a drug candidate.

| Inhibitor | Target Enzyme | Reported Activity | Reference |

| This compound | Cathepsin B | Inhibitory properties confirmed | [1][3] |

| This compound | Cathepsin L | Inhibitory properties confirmed | [1][3] |

Note: Specific IC50 or Ki values were not explicitly provided in the primary source. The inhibitory activity was confirmed through biochemical assays.

Effects on Renal Cancer Cell Biology

The therapeutic potential of this compound has been evaluated through a series of in vitro experiments on human renal cancer cell lines (769-P and A498). These studies have demonstrated that the inhibition of cathepsin activity by this compound leads to significant alterations in cancer cell behavior, suggesting a reduction in their malignant phenotype.[3]

| Experimental Assay | Cell Lines | Observed Effect of this compound | Reference |

| Cell Migration Assay | 769-P, A498 | Reduced cell migration | [3] |

| Colony Formation Assay | 769-P, A498 | Reduced colony formation | [3] |

| Spheroid Organization | 769-P, A498 | Altered spheroid organization | [3] |

| Cell Adhesion Assay | 769-P, A498 | Increased adhesion to collagen IV and Matrigel | [3][6] |

| Western Blot | 769-P, A498 | Increased E-cadherin expression, Modulated LAMP1 expression | [3] |

Signaling Pathways Modulated by this compound

The inhibition of cysteine cathepsins by this compound instigates a cascade of molecular events that collectively contribute to the observed anti-cancer effects. A key outcome is the modulation of cell adhesion molecules, such as the upregulation of E-cadherin, which is a critical component of adherens junctions and a well-known tumor suppressor.

Caption: this compound's mechanism of reducing metastatic potential.

The experimental workflow to elucidate the effects of this compound on renal cancer cells involves a series of established cell biology techniques.

Caption: Workflow for assessing this compound's in vitro effects.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on established methods for generating peptidyl fluoromethyl ketones. While the specific, detailed protocol for this compound is proprietary to the developing researchers, the general approach involves the synthesis of the peptide backbone using solid-phase or solution-phase peptide synthesis, followed by the coupling of a fluoromethylketone moiety to the C-terminus.

In Vitro Cathepsin Inhibition Assay

The inhibitory activity of this compound against Cathepsin B and L is determined using a fluorometric assay.

Materials:

-

Recombinant human Cathepsin B and L

-

Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin L)

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

This compound

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant cathepsin enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

-

Incubate the plate at 37°C for a predetermined time to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Migration Assay (Wound Healing Assay)

Materials:

-

Human renal cancer cell lines (769-P, A498)

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Pipette tips (p200)

-

Microscope with a camera

Procedure:

-

Seed the renal cancer cells in 6-well plates and grow them to confluence.

-

Create a "wound" in the cell monolayer by scratching it with a sterile p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the wounds at time 0 and at regular intervals (e.g., 24, 48 hours).

-

Measure the width of the wound at different points for each condition and time point.

-

Calculate the percentage of wound closure to determine the effect of this compound on cell migration.

Colony Formation Assay

Materials:

-

Human renal cancer cell lines (769-P, A498)

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Crystal violet staining solution

Procedure:

-

Prepare a single-cell suspension of the renal cancer cells.

-

Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubate the plates for 10-14 days, replacing the medium with fresh inhibitor-containing medium every 2-3 days.

-

When colonies are visible, wash the wells with PBS, fix the colonies with methanol, and stain them with crystal violet.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the plating efficiency and the surviving fraction for each treatment condition to assess the long-term effect of this compound on cell proliferation.

Western Blot Analysis

Materials:

-

Human renal cancer cell lines (769-P, A498)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against E-cadherin, LAMP1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat the renal cancer cells with this compound or a vehicle control for a specified period (e.g., 48 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate it with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the target proteins.[7][8][9]

Conclusion and Future Directions

This compound has emerged as a promising inhibitor of cysteine cathepsins with demonstrated anti-cancer effects in preclinical models of renal cancer. Its ability to reduce cell migration and colony formation, while promoting cell adhesion, points to its potential to mitigate the aggressiveness of this disease. The underlying mechanism, involving the upregulation of E-cadherin, provides a clear molecular basis for its therapeutic action.

Future research should focus on obtaining more precise quantitative measures of its inhibitory potency (IC50 and Ki values) against a broader panel of cathepsins to better define its selectivity profile. In vivo studies in animal models of renal cancer are crucial to evaluate its efficacy, pharmacokinetics, and safety. Furthermore, exploring potential synergistic effects with existing chemotherapeutic agents could open new avenues for combination therapies in the treatment of advanced renal cell carcinoma.

References

- 1. Cysteine Cathepsins Inhibition Affects Their Expression and Human Renal Cancer Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Cysteine Cathepsins in Cancer Progression and Drug Resistance [mdpi.com]

- 3. Cysteine Cathepsins Inhibition Affects Their Expression and Human Renal Cancer Cell Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Ac-PLVE-FMK: A Technical Guide for the Study of Cysteine Cathepsin Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the irreversible cysteine cathepsin inhibitor, Ac-PLVE-FMK. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this tool in the exploration of cysteine cathepsin biology, particularly in the context of cancer research. This document details the inhibitor's mechanism of action, selectivity, and provides structured experimental protocols for its application in various cellular and biochemical assays.

Introduction to this compound

This compound (Acetyl-Prolyl-Leucyl-Valyl-Glutamyl-Fluoromethylketone) is a synthetic, cell-permeable tetrapeptide that acts as an irreversible inhibitor of certain cysteine cathepsins.[1] It belongs to the class of peptidyl fluoromethyl ketones (FMKs), which are known for their high reactivity and selectivity towards cysteine proteases.[2] The design of this compound is based on preferred substrate sequences of target cathepsins, allowing for specific covalent modification of the active site cysteine residue. This targeted inhibition makes this compound a valuable molecular probe for elucidating the physiological and pathological roles of specific cysteine cathepsins.

Mechanism of Action

The inhibitory activity of this compound is centered on the fluoromethylketone (FMK) warhead. The peptide backbone (Ac-PLVE) directs the inhibitor to the active site of target cysteine cathepsins. Once positioned, the catalytic cysteine residue of the enzyme attacks the electrophilic carbonyl carbon of the FMK group. This results in the formation of a stable, irreversible thioether bond, effectively inactivating the enzyme.[2]

References

Methodological & Application

The Use of Peptide-FMK Inhibitors in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide inhibitors conjugated to a fluoromethyl ketone (FMK) group are invaluable tools for studying the roles of specific proteases in cellular processes. While the query specified Ac-PLVE-FMK, this particular peptide is primarily recognized as an inhibitor of cathepsins B and L.[1][2] Given the common use of FMK derivatives as caspase inhibitors, this document will focus on two widely used and exemplary caspase inhibitors, Ac-YVAD-cmk , a specific inhibitor of caspase-1, and Z-VAD-FMK , a broad-spectrum or pan-caspase inhibitor. The principles and protocols outlined herein are broadly applicable to the use of peptide-FMK and similar inhibitors in a cell culture setting.

Caspases (cysteine-aspartic proteases) are a family of proteases that play critical roles in programmed cell death (apoptosis) and inflammation. Inflammatory caspases, such as caspase-1, are central to the activation of inflammasomes, multi-protein complexes that trigger the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18.[3] Apoptotic caspases are divided into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) that dismantle the cell in a controlled manner.

Understanding the specific roles of these enzymes is crucial for research in immunology, oncology, neurodegenerative diseases, and drug development. Selective and pan-caspase inhibitors allow researchers to dissect these complex signaling pathways.

Inhibitor Profiles

This compound: A Cathepsin Inhibitor

This compound is a tetrapeptide that has been shown to inhibit the activity of cathepsins B and L.[1][2] Cathepsins are proteases typically found in lysosomes and are involved in protein degradation, but they also have roles in other cellular processes, including cancer progression. In studies on human renal cancer cell lines, this compound demonstrated anti-tumor activity.[2] It is important for researchers to select the appropriate inhibitor for their target protease, and for cathepsin-related studies, this compound may be a suitable candidate.

Ac-YVAD-cmk: A Specific Caspase-1 Inhibitor

Ac-YVAD-cmk is a selective and irreversible inhibitor of caspase-1.[3][4] Its peptide sequence mimics the cleavage site in pro-IL-1β, allowing it to specifically target and bind to the active site of caspase-1. This makes it an excellent tool for studying the inflammasome pathway and the downstream effects of caspase-1 activation, such as pyroptosis and the release of IL-1β and IL-18.[3][5] It has also been reported to have some activity against caspase-4 and caspase-5.[3]

Z-VAD-FMK: A Pan-Caspase Inhibitor

Z-VAD-FMK is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases.[6] It effectively blocks the activity of most caspases, thereby inhibiting apoptosis induced by various stimuli.[6][7] Due to its broad specificity, Z-VAD-FMK is widely used to determine whether a cellular process is caspase-dependent. However, its lack of specificity means that it cannot be used to implicate a single specific caspase in a process.

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed inhibitors. This information is crucial for designing experiments and interpreting results.

Table 1: Inhibitor Specificity and Potency

| Inhibitor | Primary Target(s) | Other Targets | Type of Inhibition | IC50 / Ki Values |

| This compound | Cathepsin B, Cathepsin L | - | Irreversible | Not widely reported |

| Ac-YVAD-cmk | Caspase-1 | Caspase-4, Caspase-5 (weaker) | Irreversible | Ki = 0.8 nM for Caspase-1 |

| Z-VAD-FMK | Pan-caspase (caspases 1, 3, 4, 5, 6, 7, 8, 9, 10) | - | Irreversible | IC50 ranges from 0.0015 - 5.8 mM depending on the cell line; nanomolar range for purified caspases. |

Table 2: Typical Cell Culture Working Concentrations

| Inhibitor | Cell Line Examples | Application | Working Concentration | Incubation Time |

| This compound | Human renal cancer cells (769-P, A498) | Inhibition of cathepsin activity | Not widely reported | Not widely reported |

| Ac-YVAD-cmk | THP-1, PBMCs, Microglia | Inflammasome inhibition, Cytokine release assays | 10 - 80 µM[5][8] | 1 - 24 hours (pretreatment)[9] |

| Z-VAD-FMK | Jurkat, THP-1, Granulosa cells, Hepatocytes | Apoptosis inhibition | 10 - 200 µM[10] | 30 minutes - 48 hours[10][11] |

Signaling Pathways and Experimental Workflows

Caspase-1/Inflammasome Signaling Pathway

The following diagram illustrates the canonical inflammasome pathway and the point of inhibition by Ac-YVAD-cmk.

Caption: Canonical inflammasome activation pathway and inhibition by Ac-YVAD-cmk.

General Apoptosis Signaling Pathway

This diagram shows a simplified overview of the intrinsic and extrinsic apoptosis pathways and their inhibition by the pan-caspase inhibitor Z-VAD-FMK.

Caption: Simplified apoptosis pathways and pan-caspase inhibition by Z-VAD-FMK.

Experimental Workflow for Assessing Inhibitor Efficacy

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a caspase inhibitor in cell culture.

Caption: General experimental workflow for caspase inhibitor studies in cell culture.

Experimental Protocols

Protocol 1: Preparation of Inhibitor Stock Solutions

Materials:

-

Peptide-FMK inhibitor (e.g., Ac-YVAD-cmk or Z-VAD-FMK)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Allow the lyophilized inhibitor to come to room temperature before opening the vial to prevent condensation.

-

Reconstitute the inhibitor in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[3] Refer to the manufacturer's data sheet for the exact volume of DMSO to add.

-

Vortex gently until the inhibitor is completely dissolved.

-

Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. Reconstituted inhibitors are typically stable for several months at -20°C.

Protocol 2: Inhibition of Inflammasome Activation in THP-1 Macrophages

Materials:

-

Differentiated THP-1 cells (e.g., treated with PMA)

-

Ac-YVAD-cmk stock solution

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

Complete RPMI-1640 medium

-

Sterile tissue culture plates

Procedure:

-

Seed differentiated THP-1 cells in a tissue culture plate at the desired density and allow them to adhere.

-

Dilute the Ac-YVAD-cmk stock solution in complete culture medium to the desired final working concentration (e.g., 20 µM).

-

Remove the existing medium from the cells and add the medium containing Ac-YVAD-cmk. Also, include a vehicle control (medium with the same concentration of DMSO without the inhibitor).

-

Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO2 incubator.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Activate the inflammasome by adding a second signal, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), and incubate for the desired time (e.g., 1-6 hours).

-

Collect the cell culture supernatant for cytokine analysis (e.g., IL-1β ELISA) and the cell lysates for Western blot analysis of caspase-1 cleavage.

Protocol 3: Inhibition of Apoptosis in Jurkat Cells

Materials:

-

Jurkat cells

-

Z-VAD-FMK stock solution

-

Apoptosis-inducing agent (e.g., staurosporine or anti-Fas antibody)

-

Complete RPMI-1640 medium

-

Sterile tissue culture plates

Procedure:

-

Seed Jurkat cells in suspension in a tissue culture plate at the desired density.

-

Prepare the Z-VAD-FMK working solution by diluting the stock in complete medium (e.g., to a final concentration of 50 µM).

-

Add the Z-VAD-FMK working solution or vehicle control to the cells.

-

Simultaneously, add the apoptosis-inducing agent (e.g., staurosporine at 1 µM).

-

Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

-

Harvest the cells for analysis of apoptosis markers, such as caspase-3/7 activity, annexin V staining, or Western blot for cleaved PARP.

Protocol 4: Western Blot for Cleaved Caspase-1

Materials:

-

Cell lysates from Protocol 2

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against caspase-1 (recognizing both pro- and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Standard Western blot equipment

Procedure:

-

Determine the protein concentration of the cell lysates.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.[12]

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system. Look for a decrease in the pro-caspase-1 band (p45) and the appearance of the cleaved p20 or p10 subunits in the stimulated samples, and the inhibition of this cleavage in the inhibitor-treated samples.[12]

Protocol 5: Cell Viability Assay (MTT Assay)

Materials:

-

Cells treated as in Protocol 3

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate reader

Procedure:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[13]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the crystals.[13]

-

Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Calculate cell viability as a percentage of the untreated control. An increase in viability in the inhibitor-treated group compared to the apoptosis-induced group indicates a protective effect.

Conclusion

The appropriate selection and application of peptide-FMK inhibitors are essential for accurately dissecting cellular signaling pathways. While the initially queried this compound is a cathepsin inhibitor, the principles of using such inhibitors in cell culture are similar to those for the widely studied caspase inhibitors Ac-YVAD-cmk and Z-VAD-FMK. By carefully planning experiments with appropriate controls and utilizing the protocols and data provided in these application notes, researchers can effectively investigate the roles of specific caspases in inflammation, apoptosis, and other critical cellular processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. invivogen.com [invivogen.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. selleckchem.com [selleckchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Ac-PLVE-FMK for In Vivo Studies

A diligent search of available scientific literature and databases has revealed no specific recommended dosage of Ac-PLVE-FMK (acetyl-Pro-Leu-Val-Glu-fluoromethylketone) for in vivo studies. While this compound is recognized as an inhibitor of cysteine cathepsins, particularly cathepsin L, and has been utilized in in vitro cancer cell line studies, there is a notable absence of published research detailing its administration, efficacy, or safety in animal models.

This lack of publicly available data prevents the formulation of specific protocols and dosage recommendations for in vivo applications. Researchers and drug development professionals should exercise caution and consider the following points before planning any in vivo experiments with this compound.

Key Considerations for Future In Vivo Studies

Given the absence of established protocols, any initial in vivo work with this compound would be exploratory. The following sections outline the necessary steps and considerations for designing such studies.

Rationale for In Vivo Use

This compound is a peptide-based irreversible inhibitor of certain cysteine proteases. Its mechanism of action is analogous to other well-characterized fluoromethylketone-containing peptide inhibitors like Z-VAD-FMK, which acts as a pan-caspase inhibitor. The primary target of this compound is cathepsin L, a lysosomal protease often dysregulated in various cancers. The rationale for its use in animal models would be to investigate its potential anti-tumor activity and to understand its effects on the cellular lysosomal compartment in a whole-organism context.

Preclinical Study Design Workflow

The development of an in vivo protocol for a novel compound like this compound requires a systematic approach, starting with preliminary dose-finding studies and progressing to efficacy evaluation.

Application Notes and Protocols for Pan-Caspase Inhibitor Delivery in Animal Models

A Note on the Target Compound: The following application notes and protocols are centered on the well-documented pan-caspase inhibitor, Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone). Initial searches for "Ac-PLVE-FMK" did not yield specific information, suggesting it may be a less common or potentially misidentified compound. Z-VAD-FMK is a widely used and extensively studied irreversible pan-caspase inhibitor, making it a suitable and informative substitute for researchers interested in the in vivo application of broad-spectrum caspase inhibitors.[1]

Application Notes

Z-VAD-FMK is a cell-permeable peptide that acts as an irreversible inhibitor of a broad range of caspases, which are key proteases involved in apoptosis (programmed cell death) and inflammation.[2][3] The fluoromethylketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the active site of caspases, thereby irreversibly inactivating the enzyme.[2] By inhibiting caspases, Z-VAD-FMK can block cell death pathways initiated by various stimuli. It is a critical tool for studying the roles of caspases in disease models.[2][4] Its applications in animal models include, but are not limited to, mitigating endotoxic shock, reducing ischemia-reperfusion injury, and studying the mechanisms of neurodegeneration.[5][6]

The peptide is O-methylated on the aspartic acid residue, which enhances its stability and cell permeability.[3] Due to its broad-spectrum activity, it inhibits both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), as well as inflammatory caspases like caspase-1, which is crucial for the activation of the inflammasome pathway.[2]

References

- 1. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. apexbt.com [apexbt.com]

- 5. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

Preparing Stock Solutions of Ac-PLVE-FMK: A Detailed Guide for Researchers

Application Note

Ac-PLVE-FMK is a tetrapeptidyl fluoromethylketone that functions as an inhibitor of cathepsins.[1] This compound is a valuable tool in cancer research and studies involving cysteine cathepsins.[1] Proper preparation of stock solutions is crucial for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy.

The following protocol outlines the recommended procedure for dissolving and storing this compound. Adherence to these guidelines will help maintain the integrity of the compound for use in various downstream applications, such as cell-based assays and enzyme kinetics studies.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and recommendations for stock solution preparation are summarized in the table below.

| Parameter | Value | Source(s) |

| Molecular Weight | 528.61 g/mol | [1] |

| Molecular Formula | C₂₅H₄₁FN₄O₇ | [1] |

| Appearance | Solid | [1] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2][3][4][5][6][7] |

| Recommended Stock Concentration | 10 mM | |

| Storage of Solid | -20°C, protected from light | [2][4] |

| Storage of Stock Solution | -20°C in aliquots; up to 6 months | [7] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture onto the compound.

-

Calculating the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound required. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 528.61 g/mol x 1000 mg/g

-

Mass = 5.29 mg

-

-

Dissolution:

-

Carefully weigh out the calculated amount of this compound and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of high-purity DMSO to the tube. For the example above, this would be 1 mL.

-

Cap the tube tightly and vortex thoroughly to dissolve the solid.

-

If the compound does not dissolve completely, brief sonication in an ultrasonic water bath may be used to aid dissolution.[5]

-

-

Aliquoting and Storage:

-

Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C. When stored properly, the stock solution should be stable for up to 6 months.[7]

-

-

Usage:

-

When ready to use, thaw a single aliquot at room temperature.

-

Dilute the stock solution to the desired working concentration in your experimental buffer or cell culture medium immediately before use.

-

Note: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility and stability of the compound.[5][6] It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.

Visualizations

The following diagrams illustrate the logical workflow for preparing the this compound stock solution and a simplified representation of its inhibitory pathway.

Caption: Workflow for preparing this compound stock solution.

Caption: Simplified inhibition of active cathepsin by this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Enzo Life Sciences Z-VAD-FMK (5 mg) CAS: 220644-02-0, Quantity: Pack of | Fisher Scientific [fishersci.com]

- 3. Z-VAD(OH)-FMK, Irreversible general caspase inhibitor (CAS 220644-02-0) | Abcam [abcam.com]

- 4. Enzo Life Sciences Z-VAD-FMK (1 mg) CAS: 220644-02-0, Quantity: Each of | Fisher Scientific [fishersci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. invivogen.com [invivogen.com]

Application Notes and Protocols for Ac-PLVE-FMK Treatment

A-PLVE-FMK is a tetrapeptidyl fluoromethyl ketone (FMK) that acts as an inhibitor of cysteine cathepsins, with a particular specificity for cathepsin L.[1] Due to the limited availability of specific experimental data for Ac-PLVE-FMK, these application notes and protocols have been compiled based on established methodologies for analogous peptide-FMK inhibitors targeting both caspases and cathepsins. Researchers should use this information as a guideline and optimize the protocols for their specific experimental systems.

Data Presentation: Treatment Duration and Concentration

The following tables summarize typical treatment durations and working concentrations for various peptide-FMK inhibitors in both in vitro and in vivo experimental settings. This data can serve as a starting point for determining the optimal conditions for this compound.

Table 1: In Vitro Treatment Parameters for Peptide-FMK Inhibitors

| Inhibitor | Target | Cell Type | Concentration | Duration | Application | Reference |

| This compound | Cathepsin L | Human Renal Cancer Cells (769-P, A498) | Not Specified | Not Specified | Inhibition of Cathepsin L Activity | [1] |

| Z-VAD-FMK | Pan-Caspase | Various (e.g., Jurkat, THP-1) | 10 - 100 µM | 30-60 min pre-treatment, then 4-24 h | Apoptosis Inhibition | [2] |

| Z-VAD-FMK | Pan-Caspase | Human Granulosa Cell Lines | 50 µM | 48 h | Hypoxia-Induced Apoptosis | [3] |

| Z-VAD-FMK | Pan-Caspase | Melanoma Cells (Mel501, MeWo) | 50 µM | 2 h pre-treatment, then 24-72 h | Apoptosis Inhibition | [4] |

| Ac-YVAD-CMK | Caspase-1 | Microglia | 40 - 80 µM | Not Specified | Inhibition of IL-1β and IL-18 Expression | [5] |

| Z-FF-FMK | Cathepsin L | Not Specified | IC50 = 15 µM | Not Specified | Inhibition of Cathepsin L | [5] |

| CA-074-Me | Cathepsin B | Melanoma Cells (Mel501, MeWo) | 10 µM | 2 h pre-treatment, then 24-72 h | Apoptosis Inhibition | [4] |

| CA-074-Me | Cathepsin B | Macrophages (RAW 264.7, BMDMs) | Not Specified | 2 h pre-treatment, then 2.5 h | Cytotoxicity Assay | [6] |

| Z-FA-FMK | Cathepsin L | SARS-CoV-2 infected cells | EC50 = 0.55 - 2.41 µM | Not Specified | Antiviral Activity | [7] |

Table 2: In Vivo Treatment Parameters for Peptide-FMK Inhibitors

| Inhibitor | Target | Animal Model | Dosage | Administration Route | Treatment Duration | Application | Reference |

| Ac-YVAD-CMK | Caspase-1 | Rat | 12.5 µmol/kg | Intravenous | Single dose 30 min prior to LPS | Endotoxemia | [8] |

| Ac-YVAD-CMK | Caspase-1 | Mouse | 10 mg/kg | Intraperitoneal | Every other day | Vascular Cognitive Impairment | [9] |

| Ac-YVAD-CMK | Caspase-1 | Rat | 1 µ g/rat | Intraventricular | Single dose | Intracerebral Hemorrhage | [5][10] |

| Z-FA-FMK | Cathepsin L | Mouse (K18 hACE2) | 25 mg/kg | Oral | Not Specified | SARS-CoV-2 Infection | [7] |

| Cathepsin K Inhibitor | Cathepsin K | Rat | 500 mg/kg/day | Not Specified | 4 weeks | Osteoporosis | [11] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of Cathepsin L Activity

This protocol provides a general framework for assessing the inhibitory effect of this compound on cathepsin L activity in a cell-based assay.

1. Reagent Preparation:

-

This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.

-

Cell Culture Medium: Use the appropriate medium for your cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

-

Lysis Buffer: A buffer compatible with your downstream detection method (e.g., RIPA buffer for western blotting).

-

Cathepsin L Substrate: A fluorogenic substrate for cathepsin L (e.g., Z-Phe-Arg-AMC).

2. Cell Culture and Treatment:

-

Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare working concentrations of this compound by diluting the stock solution in cell culture medium. It is recommended to perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the optimal concentration.

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.

-

Pre-treat cells with the desired concentration of this compound for 1-2 hours.

-

Induce the biological process of interest (if applicable).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. Assessment of Cathepsin L Inhibition:

-

Western Blotting:

- Harvest cells and prepare cell lysates.

- Determine protein concentration using a BCA or Bradford assay.

- Perform SDS-PAGE and transfer proteins to a PVDF membrane.

- Probe the membrane with a primary antibody against the processed, active form of cathepsin L.

- Use an appropriate secondary antibody and detect the signal using a chemiluminescence substrate.

-

Fluorometric Activity Assay:

- Lyse the cells and incubate the lysate with a cathepsin L-specific fluorogenic substrate.

- Measure the fluorescence over time using a microplate reader. A decrease in fluorescence in the this compound-treated samples compared to the control indicates inhibition of cathepsin L activity.

Protocol 2: In Vivo Inhibition of Cathepsin L

This protocol provides a general guideline for administering this compound to a mouse model. The dosage and administration route should be optimized based on the specific research question and animal model.

1. Reagent Preparation:

-